molecular formula C11H14N2O2S B5625112 4-(4-nitrobenzyl)thiomorpholine

4-(4-nitrobenzyl)thiomorpholine

Cat. No.: B5625112
M. Wt: 238.31 g/mol
InChI Key: NZEPOTOSLXJCLQ-UHFFFAOYSA-N
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Description

Significance of Saturated N-Heterocycles in Modern Chemical Synthesis and Design

Saturated nitrogen-containing heterocycles are fundamental building blocks in the realm of organic and medicinal chemistry. openmedicinalchemistryjournal.comrsc.org These cyclic structures are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring their importance in drug design and discovery. openmedicinalchemistryjournal.comrsc.org An analysis of FDA-approved drugs reveals that a significant majority, approximately 59%, contain a nitrogen heterocycle. acs.org

The inclusion of saturated heterocyclic rings in therapeutic agents often confers advantageous properties compared to their aromatic counterparts. researchgate.net These benefits can include improved aqueous solubility, which is crucial for drug delivery, and potentially lower toxicity of metabolites. researchgate.net Furthermore, the three-dimensional nature of saturated heterocycles allows for greater structural diversity, including the possibility of stereoisomers, which can be pivotal for specific biological interactions. researchgate.net The unique characteristics of these heterocycles, such as high water solubility, weak basicity, and electron-donating activity, make them valuable for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net

Microbial transformation of saturated nitrogen-containing heterocyclic compounds is also an area of growing interest. nih.gov The use of microorganisms can lead to the production of novel derivatives, including hydroxylated forms, which can serve as valuable synthons for creating new pharmacologically active substances. nih.gov The chemo-, regio-, and enantioselectivity offered by microbial processes are often difficult to achieve through traditional chemical synthesis. nih.gov

The Thiomorpholine (B91149) Ring System: Foundational Aspects and Research Trends

Thiomorpholine, a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom, is a thio-analog of morpholine (B109124) where the oxygen atom is replaced by sulfur. jchemrev.comresearchgate.net This structural feature imparts distinct chemical properties and a wide range of biological activities to its derivatives. jchemrev.comresearchgate.net The thiomorpholine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological profiles. jchemrev.comjchemrev.com

Thiomorpholine and its derivatives have demonstrated a broad spectrum of biological activities, including:

Anticancer researchgate.net

Antitubercular jchemrev.comjchemrev.com

Antimicrobial researchgate.net

Antiprotozoal jchemrev.comjchemrev.com

Antimalarial jchemrev.comjchemrev.com

Antioxidant jchemrev.comjchemrev.comnih.gov

Hypolipidemic jchemrev.comjchemrev.comnih.gov

Dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes jchemrev.comjchemrev.com

Retinal protectors jchemrev.comjchemrev.com

The sulfur atom in the thiomorpholine ring increases the lipophilicity of the molecule and provides a site for further chemical modification, such as oxidation to the corresponding sulfoxides and sulfones. researchgate.net Research has shown that N-substituted thiomorpholine derivatives, where a substituent is attached to the nitrogen atom, can exhibit significant biological effects. For instance, derivatives with an antioxidant moiety as the N-substituent have been found to inhibit lipid peroxidation and demonstrate hypocholesterolemic and hypolipidemic actions. nih.gov

Strategic Importance of Nitrobenzyl Moieties as Tunable Functional Groups in Chemical Transformations

The nitro group is a versatile and powerful functional group in organic synthesis. sci-hub.sescispace.com Its electron-withdrawing nature activates aromatic rings for nucleophilic aromatic substitution and can be readily transformed into a variety of other functional groups, making nitro compounds valuable intermediates in the synthesis of complex molecules. sci-hub.sescispace.com

The ortho-nitrobenzyl group, in particular, has gained prominence as a photoremovable protecting group (PPG). acs.orgscholasticahq.com This "caging" strategy allows for the temporary blockage of a reactive functional group, which can then be released with high spatiotemporal control through irradiation with light. acs.orgscholasticahq.com This technique has found applications in the synthesis of biopolymers like peptides and nucleic acids. acs.org The o-nitrobenzyl group is stable under various reaction conditions, including oxidative treatments, and can be quantitatively removed through photodeprotection. acs.org

While the ortho isomer is widely used as a PPG, the para isomer, as seen in 4-(4-nitrobenzyl)thiomorpholine, also plays a significant role in modifying the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group can influence the reactivity of the benzyl (B1604629) group and the attached thiomorpholine ring. ontosight.ai The presence of a nitro group on a phenyl ring can impact a compound's ability to interact with biological targets. ontosight.ai For instance, nitroaromatic compounds have been investigated for their capacity to interfere with enzymatic activities. ontosight.ai

Current Research Landscape and Unexplored Opportunities for this compound

The compound this compound has been primarily utilized as a precursor in medicinal chemistry. researchgate.netmdpi.commpg.de Its synthesis is readily achieved through a nucleophilic substitution reaction between a 4-halonitrobenzene (such as 4-fluoronitrobenzene or 4-chloronitrobenzene) and thiomorpholine. researchgate.netmdpi.com The reduction of the nitro group in this compound yields 4-thiomorpholinoaniline, a valuable building block for creating more complex molecules through reactions like amide coupling. researchgate.netmdpi.com This aniline (B41778) derivative has been incorporated into compounds explored as potential antidiabetic, antimigraine, kinase inhibitor, reverse transcriptase inhibitor, antibiotic, antifungal, and antimycobacterial agents. researchgate.netmdpi.com

Detailed structural analysis of this compound has been performed using X-ray crystallography and DFT calculations. researchgate.netmdpi.com These studies revealed that the thiomorpholine ring adopts a stable chair conformation. researchgate.netmdpi.com Interestingly, the 4-nitrophenyl group occupies a quasi-axial position in the crystal structure, which differs from its morpholine analog where the same group is in a quasi-equatorial position. researchgate.netmdpi.com This difference is attributed to intermolecular interactions in the solid state. mdpi.com

Despite its use as a synthetic intermediate, the direct biological activities and full potential of this compound itself remain largely unexplored. The combination of the biologically active thiomorpholine scaffold and the electronically tunable nitrobenzyl moiety suggests several avenues for future research.

Unexplored Opportunities:

Direct Biological Screening: A comprehensive investigation into the intrinsic biological activities of this compound is warranted. Given the diverse bioactivities of other thiomorpholine derivatives, this compound could possess interesting pharmacological properties. jchemrev.comjchemrev.com

Derivatization Studies: The nitro group offers a handle for a wide range of chemical transformations. Beyond simple reduction, it can be converted to other functional groups, leading to a library of novel compounds with potentially unique biological profiles.

Photochemical Applications: While the ortho-nitrobenzyl group is the standard for photolabile protecting groups, the photochemical properties of the para isomer in this specific molecular context could be investigated for potential applications in photochemistry or materials science.

Coordination Chemistry: The nitrogen and sulfur atoms of the thiomorpholine ring, along with the oxygen atoms of the nitro group, could act as ligands for metal ions, opening up possibilities in the field of coordination chemistry and the development of new catalysts or materials.

Sophisticated Synthetic Methodologies for this compound and Structural Analogues

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-nitrophenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-13(15)11-3-1-10(2-4-11)9-12-5-7-16-8-6-12/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEPOTOSLXJCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Molecular Connectivity and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic compounds in solution. For 4-(4-nitrophenyl)thiomorpholine (B1608610), ¹H and ¹³C NMR are used for initial identification. mdpi.comresearchgate.net Further analysis using multidimensional techniques provides a complete picture of the atomic framework and its spatial arrangement.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Connectivity

To establish the intricate network of covalent bonds, a combination of 2D NMR experiments is employed. These experiments visualize correlations between nuclei, allowing for a step-by-step assembly of the molecular structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For 4-(4-nitrophenyl)thiomorpholine, COSY is crucial for confirming the connectivity within the thiomorpholine (B91149) ring, showing correlations between the protons on adjacent methylene (B1212753) groups (e.g., -S-CH₂-CH₂-N-). It also helps assign the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom they are attached to, providing definitive ¹J-CH correlations. columbia.eduepfl.ch It is highly sensitive and allows for the unambiguous assignment of each carbon atom that bears a proton. columbia.edu For the title compound, it would correlate the proton signals of the thiomorpholine and aromatic rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J-CH and ³J-CH). youtube.comepfl.ch It is invaluable for piecing together different parts of the molecule, such as connecting the aromatic ring to the thiomorpholine ring via the C-N bond. It is also the primary method for assigning quaternary carbons, which are not visible in an HSQC spectrum. epfl.ch

The table below illustrates the expected 2D NMR correlations for 4-(4-nitrophenyl)thiomorpholine, which are used to build the final structural assignment.

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
Aromatic Protons (ortho to NO₂)Aromatic Protons (meta to NO₂)C-Aromatic (ortho to NO₂)C-Aromatic (ipso, meta, para to NO₂)
Aromatic Protons (meta to NO₂)Aromatic Protons (ortho to NO₂)C-Aromatic (meta to NO₂)C-Aromatic (ipso, ortho to NO₂), C-Methylene (adjacent to N)
Methylene Protons (-CH₂-N)Methylene Protons (-CH₂-S)C-Methylene (-CH₂-N)C-Methylene (-CH₂-S), C-Aromatic (ipso)
Methylene Protons (-CH₂-S)Methylene Protons (-CH₂-N)C-Methylene (-CH₂-S)C-Methylene (-CH₂-N)

Dynamic NMR Spectroscopy for Conformational Exchange Processes

Molecules are not static; they undergo rapid conformational changes. The thiomorpholine ring in 4-(4-nitrophenyl)thiomorpholine is expected to adopt a low-energy chair conformation. mdpi.com However, this chair can undergo a ring-inversion process. Furthermore, studies on similar structures reveal that there can be hindered rotation around the N-aryl bond. researchgate.net

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is the definitive technique for studying these exchange processes. researchgate.net

At low temperatures, the exchange is slow on the NMR timescale, and separate signals for each distinct conformation (e.g., axial and equatorial protons) may be observed.

As the temperature increases, the rate of exchange increases, causing the signals to broaden.

At the coalescence temperature, the individual signals merge into a single broad peak.

At high temperatures, the exchange becomes very rapid, resulting in a single, sharp, time-averaged signal.

By analyzing the changes in the line shape of the NMR signals with temperature, the rate constants for the exchange process can be determined. This allows for the calculation of the activation energy barrier (ΔG‡) for the conformational change, providing critical insight into the molecule's flexibility and energetic landscape. While X-ray crystallography shows the nitrophenyl group in a quasi-axial position in the solid state, DFT calculations suggest a quasi-equatorial position is preferred for the free molecule. mdpi.com DNMR would be the ideal method to investigate this dynamic equilibrium in solution.

Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of its elemental formula. For 4-(4-nitrophenyl)thiomorpholine, HRMS was used to confirm its identity. mdpi.com The ability to distinguish between compounds with the same nominal mass but different elemental compositions makes HRMS a powerful tool for structural confirmation.

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₂S
Calculated Exact Mass240.0620 Da
Analysis MethodHigh-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) goes a step further by isolating an ion of interest (the precursor ion) and fragmenting it through collision-induced dissociation (CID) to produce a series of smaller product ions. nih.govresearchgate.net The resulting fragmentation pattern is unique to the molecule's structure and serves as a molecular fingerprint, providing definitive evidence for the arrangement of its atoms.

For 4-(4-nitrophenyl)thiomorpholine, MS/MS analysis would reveal key structural motifs. The most likely fragmentation pathways include:

Loss of the Nitro Group: Cleavage of the C-N bond on the aromatic ring, resulting in the loss of NO₂ (46 Da).

Cleavage of the N-Aryl Bond: Fission of the bond between the thiomorpholine nitrogen and the phenyl ring, leading to fragments corresponding to the nitrophenyl group and the thiomorpholine ring.

Ring Fragmentation: Cleavage of the thiomorpholine ring itself, often through the loss of ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).

The table below outlines the primary fragments expected from an MS/MS analysis of protonated 4-(4-nitrophenyl)thiomorpholine.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Information Gained
241.0699 ([M+H]⁺)195.0648NO₂ (46 Da)Confirms presence of a nitro group
241.0699 ([M+H]⁺)122.0371C₄H₉NS (103 Da)Confirms the nitrophenyl moiety
241.0699 ([M+H]⁺)104.0532C₆H₄NO₂ (122 Da)Confirms the thiomorpholine moiety

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying which groups are present in a molecule. researchgate.netnih.gov For 4-(4-nitrophenyl)thiomorpholine, vibrational spectroscopy would confirm the presence of its key structural components.

Functional GroupCharacteristic Vibrational ModeExpected Frequency Range (cm⁻¹)
Nitro Group (Ar-NO₂)Asymmetric Stretch1500 - 1570
Nitro Group (Ar-NO₂)Symmetric Stretch1300 - 1370
Aromatic Ring (C=C)C=C Stretch1450 - 1600
Aryl-Nitrogen (C-N)C-N Stretch1250 - 1350
Thioether (C-S-C)C-S Stretch600 - 800
Methylene Group (C-H)C-H Stretch2850 - 2960

Based on the comprehensive search conducted, there is no publicly available scientific literature containing specific experimental data for the compound 4-(4-nitrobenzyl)thiomorpholine corresponding to the requested sections on advanced structural and conformational analysis.

The performed searches for Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, single-crystal X-ray diffraction, crystal growth methodologies, and analysis of intermolecular interactions for "this compound" did not yield any relevant research findings, data tables, or detailed discussions.

While information is available for structurally related but distinct compounds such as 4-(4-nitrophenyl)thiomorpholine and 4-(4-nitrobenzyl)morpholine, the strict adherence to the specified subject, This compound , prevents the inclusion of data from these analogues.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified outline.

Computational Chemistry and Theoretical Studies of 4 4 Nitrobenzyl Thiomorpholine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods have been applied to 4-(4-nitrophenyl)thiomorpholine (B1608610) to understand its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For 4-(4-nitrophenyl)thiomorpholine, DFT calculations have been performed to determine its optimized molecular geometry and to understand its conformational energetics. mdpi.com

Recent studies have utilized DFT to compare the gas-phase (isolated molecule) conformation with the solid-state structure determined by X-ray crystallography. mdpi.commpg.de These calculations revealed that in the crystalline state, the thiomorpholine (B91149) ring adopts a stable chair conformation with the 4-nitrophenyl group in a quasi-axial position. mdpi.commpg.de However, DFT calculations for the free molecule showed that the preferred conformation has the 4-nitrophenyl group in a quasi-equatorial position. mdpi.com This discrepancy highlights the significant influence of intermolecular interactions, such as C–H···O weak hydrogen bonds and aromatic stacking, on the molecular conformation in the solid state. mdpi.com

The optimized molecular structure obtained from DFT calculations shows a tilt of the 4-nitrophenyl group relative to the thiomorpholine ring, which breaks the approximate Cs symmetry observed in the crystal structure. mdpi.com

Table 1: Comparison of Selected Geometric Parameters for 4-(4-nitrophenyl)thiomorpholine from X-ray Crystallography and DFT Calculations

Parameter X-ray Data DFT Calculation
C2–S1–C6 Bond Angle ~10° smaller than tetrahedral Not specified
4-Nitrophenyl Position Quasi-axial Quasi-equatorial
Molecular Symmetry Approx. Cs Broken Cs
C–C–N–C Torsion Angles Consistent with quasi-axial Consistent with quasi-equatorial

Data sourced from Palme et al. (2024). mdpi.commpg.de

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for electronic structure analysis. At present, specific high-level ab initio studies on 4-(4-nitrobenzyl)thiomorpholine or its nitrophenyl analogue are not prominently available in the reviewed literature. Such calculations could offer a more detailed understanding of electron correlation effects and provide benchmark data for calibrating DFT functionals for this class of compounds.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt and their corresponding energies.

For 4-(4-nitrophenyl)thiomorpholine, the primary stable conformer of the thiomorpholine ring is the low-energy chair conformation. mdpi.commpg.de As established by DFT calculations, two principal conformers are of interest, differing in the orientation of the 4-nitrophenyl substituent (axial vs. equatorial). The DFT calculations suggest that the equatorial conformer is the energy minimum for the isolated molecule. mdpi.com The energy difference between the axial and equatorial conformers provides insight into the flexibility of the molecule and the energetic barrier for conformational change.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations could provide valuable information on the dynamic behavior of this compound, including its conformational flexibility in solution, interactions with solvent molecules, and potential binding modes with biological targets. However, specific MD simulation studies for this compound or its nitrophenyl analogue were not found in the surveyed scientific literature.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules and the outcome of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov

The electronic properties of this compound, such as its nucleophilic and electrophilic character, can be inferred from the nature of its frontier orbitals. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). researchgate.net

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich thiomorpholine ring, particularly the sulfur and nitrogen atoms. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing 4-nitrobenzyl group, specifically the nitrophenyl moiety. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

While specific FMO analysis data for this compound is not available, the presence of the electron-donating thiomorpholine moiety and the electron-withdrawing nitrobenzyl group suggests a significant charge transfer character, which would be reflected in the distribution and energies of the frontier orbitals.

Theoretical Spectroscopy and Comparison with Experimental Data

No published studies containing theoretical spectroscopic data for this compound were identified.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

There are no available data tables or research findings detailing the computationally predicted NMR chemical shifts or vibrational frequencies for this compound.

Solvation Models and Environmental Effects on Molecular Behavior

Information regarding the application of solvation models to study the environmental effects on the molecular behavior of this compound is not present in the available literature.

Advanced Applications in Chemical Synthesis and Materials Science Research

4-(4-nitrobenzyl)thiomorpholine as a Versatile Synthetic Building Block

The strategic placement of functional groups in this compound makes it a valuable intermediate and building block in synthetic organic chemistry.

While direct and extensive literature on the use of this compound as a precursor is specific, the closely related compound, 4-(4-nitrophenyl)thiomorpholine (B1608610), is well-documented as a precursor to 4-thiomorpholinoaniline. cdnsciencepub.comresearchgate.netbohrium.comdb-thueringen.de The reduction of the nitro group in 4-(4-nitrophenyl)thiomorpholine yields the corresponding aniline (B41778), which serves as a crucial building block in medicinal chemistry for the synthesis of a variety of biologically active compounds. cdnsciencepub.com This analogous transformation suggests that this compound can be similarly reduced to 4-(4-aminobenzyl)thiomorpholine, providing a valuable amine intermediate for further synthetic elaborations.

The synthesis of the related 4-(4-nitrophenyl)thiomorpholine is typically achieved through a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine (B91149) in the presence of a base. cdnsciencepub.combohrium.com

Table 1: Synthesis of 4-(4-nitrophenyl)thiomorpholine

Reactants Reagents and Conditions Product Yield Reference

This synthetic accessibility underscores its potential as a readily available starting material for more complex targets.

The reaction used to synthesize 4-(4-nitrophenyl)thiomorpholine is noted to be suitable for combinatorial synthesis, allowing for the generation of libraries of related derivatives. cdnsciencepub.combohrium.com This adaptability is a key feature of modern drug discovery and materials science, where the rapid synthesis and screening of numerous compounds are essential. Furthermore, the principles of polymer-supported synthesis have been applied to create derivatives of thiomorpholine-3-carboxylic acid, demonstrating the compatibility of the thiomorpholine scaffold with solid-phase synthesis techniques, a cornerstone of combinatorial chemistry. mdpi.com These examples highlight the potential for this compound to be employed in similar high-throughput synthetic strategies.

Ligand Design in Coordination Chemistry and Catalysis Research

The thiomorpholine moiety, with its sulfur and nitrogen heteroatoms, possesses coordinating properties that make it an attractive component in the design of ligands for organometallic complexes and catalysts.

Thiomorpholine and its derivatives can act as ligands for transition metals, forming stable complexes. For instance, thiomorpholin-3-one (B1266464) has been shown to form six-coordinate complexes with cobalt(II) and Group VIB metal carbonyls, where it coordinates through the sulfur atom. rsc.org The ability of the thiomorpholine ring to bind to metal centers is a fundamental prerequisite for its use in the development of organometallic catalysts.

While research on this compound as a specific ligand is not extensively documented, the broader class of thiomorpholine-containing ligands is of interest in catalysis. rhhz.netunina.itdergipark.org.trresearchgate.net The electronic and steric properties of the thiomorpholine ring can be tuned by N-substitution, such as with the 4-nitrobenzyl group, to modulate the reactivity and selectivity of the resulting metal catalyst. Chiral thioether ligands, a class that includes derivatives of thiomorpholine, have found applications in asymmetric catalysis, including hydrogenation, and allylic substitution reactions. capes.gov.br The development of catalysts for asymmetric reduction of ketones has also been explored using chiral thiourea (B124793) ligands in ruthenium complexes. capes.gov.br

Furthermore, N-heterocyclic carbene (NHC) ligands featuring a p-nitrobenzyl substituent have been successfully incorporated into silver(I) and gold(I) complexes, demonstrating that the nitrobenzyl group is compatible with and can influence the properties of organometallic compounds. bohrium.comunina.itresearchgate.netjksus.org

Chemical Probes and Tracers for Mechanistic Organic Studies (non-biological)

The 4-nitrobenzyl group in this compound is a well-known photolabile protecting group. This property allows for its use as a chemical probe or tracer in mechanistic studies, where the controlled release of a molecule can be triggered by light.

The photochemical deprotection of ortho-nitrobenzyl (o-NB) functionalized substrates proceeds through the formation of an aci-nitro intermediate upon irradiation. capes.gov.brnih.gov This intermediate then undergoes further reaction to release the protected molecule. The mechanism of this photodeprotection has been the subject of detailed mechanistic studies, with multiple pathways and intermediates identified. cdnsciencepub.comcapes.gov.brresearchgate.net

The quantum efficiency of the photochemical retro-aldol type reactions of some nitrobenzyl derivatives has been shown to be pH-dependent in aqueous solutions, indicating the presence of several mechanistic pathways. cdnsciencepub.com The primary photochemical event is believed to be the generation of a nitrobenzyl carbanion. cdnsciencepub.com The study of these photochemical reaction mechanisms is crucial for designing effective phototriggers for various applications. capes.gov.bruni-konstanz.de

Exploitation in Polymer Chemistry and Functional Material Design (as a monomer/structural unit for chemical properties, not material performance)

The thiomorpholine ring is a valuable structural unit for the design of functional polymers due to its unique properties, including its potential for stimuli-responsiveness.

Polymers derived from thiomorpholine, such as those from N-acryloyl thiomorpholine (NAT), have been synthesized and investigated. db-thueringen.de NAT is water-miscible, but its polymer is insoluble, a property that has been exploited in aqueous dispersion polymerizations to create monodisperse polymer nanoparticles. db-thueringen.de The thioether group in these polymers allows for post-polymerization modification, such as oxidation to the more polar sulfoxide (B87167), which can alter the material's properties. db-thueringen.de

A notable example is the development of stimuli-responsive polymers based on thiomorpholine oxide. Poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA) and its copolymers exhibit both pH and temperature responsiveness (dual LCST/pH-responsiveness). mdpi.commdpi.combohrium.com These polymers are synthesized via RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. rsc.orgmdpi.com

Table 2: Properties of Thiomorpholine Oxide-Derived Polymers

Polymer Monomers Polymerization Method Key Properties Reference
PTHOXMA Ethylthiomorpholine oxide methacrylate (B99206) (THOXMA) RAFT pH and Temperature responsive (LCST) mdpi.commdpi.combohrium.com
P(UrMA-stat-THOXMA) Uracil-methacrylate (UrMA), THOXMA RAFT Hydrophilic, capable of co-assembly rsc.org

The incorporation of the thiomorpholine moiety, and by extension the this compound as a potential monomer or functional unit, can impart specific chemical properties to polymers, leading to the development of new smart materials. rhhz.net

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Synthetic Pathways

The classical synthesis of 4-(4-nitrobenzyl)thiomorpholine would likely involve the direct N-alkylation of thiomorpholine (B91149) with a 4-nitrobenzyl halide. While effective, future research could focus on developing more sophisticated, efficient, and sustainable synthetic strategies.

One promising alternative is reductive amination , which would involve the reaction of thiomorpholine with 4-nitrobenzaldehyde (B150856) in the presence of a reducing agent. A more advanced and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis . This method uses a catalyst, often based on iridium or ruthenium, to facilitate the reaction between thiomorpholine and 4-nitrobenzyl alcohol, producing water as the sole byproduct. rsc.org Mechanistic studies on analogous systems suggest that iridium(I) complexes are particularly effective for the N-alkylation of amines with benzyl (B1604629) alcohol derivatives. rsc.org

Furthermore, innovative strategies like self-limiting alkylation could be explored to achieve high selectivity and avoid potential side reactions. This approach uses N-aminopyridinium salts as amine surrogates to enable controlled monoalkylation. acs.orgresearchgate.net The development of such methods would represent a significant step forward in the selective synthesis of complex secondary amines.

Synthetic Pathway Reactants Key Features & Advantages Relevant Principles
Classical N-AlkylationThiomorpholine + 4-Nitrobenzyl halideStraightforward, well-established SN2 reaction.Amine Alkylation nih.gov
Reductive AminationThiomorpholine + 4-NitrobenzaldehydeAvoids halide reagents; uses common starting materials.Reductive Alkylation researchgate.net
Borrowing HydrogenThiomorpholine + 4-Nitrobenzyl alcoholHigh atom economy; green chemistry (water byproduct).Hydrogen Autotransfer Catalysis rsc.org
Self-Limiting AlkylationThiomorpholine-derived N-aminopyridinium salt + 4-Nitrobenzyl halideHigh selectivity for monoalkylation; avoids overalkylation.Pyridinium Ylide Chemistry acs.orgresearchgate.net

Exploration of Unconventional Reactivity and New Transformation Products

The inherent functionalities of this compound—the reducible nitro group and the oxidizable sulfur atom—provide a playground for exploring new chemical transformations.

The most direct transformation is the reduction of the nitro group to form 4-(4-aminobenzyl)thiomorpholine. This can be achieved using various established methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like iron in acidic media. google.com A particularly interesting avenue is the use of sulfide-based reagents, known as the Zinin reduction, which can offer different selectivity and functional group tolerance. nih.gov The resulting aminobenzyl derivative is a highly valuable intermediate for constructing more complex molecules through amide couplings or other C-N bond-forming reactions.

Conversely, the oxidation of the thiomorpholine ring offers another axis of chemical diversification. The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone, yielding this compound 1-oxide and this compound 1,1-dioxide, respectively. scbt.com These oxidized products would possess significantly different properties, including polarity, solubility, and hydrogen-bonding capacity.

Exploring the photochemical reactivity of the nitrobenzyl group, while typically associated with ortho-isomers, could reveal unconventional reaction pathways for the para-isomer under specific conditions. researchgate.netrsc.org Additionally, leveraging modern catalytic methods, such as the iron-catalyzed reductive functionalization of nitro compounds, could unlock novel transformations leading to unexpected products. acs.org

Transformation Target Functional Group Potential Products Significance
ReductionNitro Group (-NO₂)4-(4-Aminobenzyl)thiomorpholineVersatile building block for further synthesis.
OxidationThiomorpholine Sulfur (S)Sulfoxide and Sulfone derivativesModulates physical and chemical properties.
Photochemical ReactionNitrobenzyl MoietyPotentially cleaved or rearranged productsExploration of unconventional reactivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern automation and continuous processing technologies offer powerful tools to accelerate the research and development cycle for this compound and its derivatives.

Flow chemistry is exceptionally well-suited for the synthesis of this compound, particularly for N-alkylation reactions. The use of a packed-bed reactor containing a solid-supported base, such as potassium carbonate, can enable rapid, efficient, and continuous production with simplified purification, as the base is easily separated from the product stream. vapourtec.com This approach provides superior control over reaction temperature and time, enhancing safety and scalability. mdpi.com Multi-step flow systems could be designed for the sequential modification of the molecule, for instance, by coupling the initial synthesis with a subsequent nitro reduction or sulfur oxidation step in a continuous line. uc.pt

Automated synthesis platforms can further revolutionize the exploration of this chemical space. sigmaaldrich.comchemspeed.com These systems allow for high-throughput screening of reaction conditions (e.g., catalysts, solvents, bases) to quickly identify optimal synthetic protocols. researchgate.net Moreover, they can be employed to generate libraries of derivatives by reacting 4-(4-aminobenzyl)thiomorpholine (obtained from the parent compound) with a diverse set of building blocks, dramatically accelerating the discovery of new molecules with interesting properties.

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable tool for predicting and understanding the behavior of this compound at a molecular level, thereby guiding experimental work.

DFT calculations can be used to determine the molecule's most stable three-dimensional conformation, including the preferred chair form of the thiomorpholine ring and the rotational orientation of the nitrobenzyl substituent. mdpi.comnih.gov Such calculations are crucial for understanding potential intermolecular interactions. Furthermore, theoretical models can accurately predict spectroscopic data, such as NMR chemical shifts, which is invaluable for confirming the structure of newly synthesized compounds and their transformation products. youtube.com

Beyond static properties, DFT is a powerful tool for modeling reaction mechanisms. It can be used to calculate the energy profiles of synthetic pathways, like the borrowing hydrogen reaction, or to investigate the feasibility of unconventional reactions by mapping their potential energy surfaces. rsc.orgrsc.org This predictive power allows researchers to screen potential reactions in silico, saving significant time and resources in the lab. Machine learning models, trained on DFT data, are also emerging as a cost-effective way to predict key molecular properties, such as bond dissociation energies, which can inform the design of new reagents and reactions. beilstein-journals.org

Computational Method Application Area Insights Gained
Geometry Optimization (DFT)Structural AnalysisPredicts stable 3D conformations and ring puckering. nih.gov
Spectroscopic Prediction (DFT)Structure ElucidationCalculates NMR chemical shifts to verify experimental structures. youtube.com
Reaction Pathway Modeling (DFT)Synthesis & ReactivityDetermines activation energies and transition states to predict feasibility. rsc.org
Machine Learning / QSARPredictive DesignPredicts chemical properties and potential activity of new derivatives. beilstein-journals.org

Cross-Disciplinary Research with Chemical Biology for Mechanistic Insights at the Molecular Level

The structure of this compound makes it an intriguing candidate for cross-disciplinary research in chemical biology, focusing on understanding molecular mechanisms without discussing clinical applications. The nitroaromatic group is a key feature, as it can be reduced by cellular components, a process central to the activity of many known bioactive nitro compounds. nih.gov

This compound could be explored as a mechanistic probe . Its reduction within a biological system could be designed to trigger a specific event, such as the release of a fluorescent reporter or a reactive species, allowing for the study of reductive processes in cellular environments. The mechanism of action for many nitro-containing molecules involves the generation of toxic intermediates upon reduction, which then interact with biomolecules like DNA. nih.gov Investigating how this compound or its metabolites interact with biological macromolecules could provide fundamental insights into these pathways.

Drawing inspiration from the well-studied field of ortho-nitrobenzyl "caged compounds," advanced spectroscopic techniques like laser flash photolysis and time-resolved IR spectroscopy could be employed to study the formation and decay of transient intermediates upon stimulation. rsc.orgacs.org Applying these methods to this compound could uncover novel photochemical or electronically-induced reactivity, providing a deeper understanding of its fundamental chemical behavior in complex environments.

Q & A

Q. What are the standard synthetic routes for 4-(4-nitrobenzyl)thiomorpholine, and what factors influence reaction efficiency?

The compound is typically synthesized via nucleophilic substitution between 4-nitrobenzyl halides and thiomorpholine. Reaction efficiency depends on solvent choice (e.g., acetonitrile or 1-butanol), temperature (often requiring reflux), and base selection (e.g., sodium hydroxide). For example, heating 4-nitrobenzyl chloride with thiomorpholine in acetonitrile at 80°C for 12 hours yields the product with moderate-to-high purity . Solvent polarity and steric hindrance from the nitro group can affect reaction kinetics.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the thiomorpholine ring protons (δ 2.6–3.1 ppm) and nitrobenzyl aromatic protons (δ 7.5–8.2 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 238.31 (C11_{11}H14_{14}N2_2O2_2S).
  • IR Spectroscopy : Stretching vibrations for the nitro group (~1520 cm1^{-1}) and C-S bonds (~680 cm1^{-1}) are diagnostic .

Q. How does the nitrobenzyl group influence the compound’s physicochemical properties?

The electron-withdrawing nitro group enhances the electrophilicity of adjacent carbons, increasing reactivity in substitution reactions. It also reduces solubility in polar solvents due to the hydrophobic aromatic ring. Calculated logP values (~2.1) suggest moderate lipophilicity, impacting bioavailability in pharmacological studies .

Advanced Research Questions

Q. What are the methodological challenges in crystallizing this compound, and how can they be addressed?

Crystallization is hindered by the compound’s flexibility and low melting point. Strategies include:

  • Using slow evaporation in dichloromethane/hexane mixtures.
  • Employing SHELX programs (e.g., SHELXL) for structure refinement, particularly for resolving disorder in the thiomorpholine ring .
  • High-resolution X-ray diffraction (λ = 0.71073 Å) with cryogenic cooling to minimize thermal motion artifacts .

Q. How do oxidation products of this compound differ in biological activity?

Oxidation of the sulfur atom in the thiomorpholine ring using MCPBA or Oxone® yields sulfoxide (1-oxide) and sulfone (1,1-dioxide) derivatives. These metabolites often exhibit altered pharmacokinetics:

  • Sulfoxides show increased solubility but reduced blood-brain barrier penetration.
  • Sulfones demonstrate enhanced metabolic stability but may lose affinity for target enzymes (e.g., cytochrome P450 isoforms) .

Q. What contradictions exist in reported biological activities of thiomorpholine derivatives, and how can they be resolved?

Some studies report antimicrobial activity for nitrobenzyl-thiomorpholines, while others note inactivity against similar strains. These discrepancies may arise from:

  • Variations in bacterial membrane permeability (e.g., Gram-negative vs. Gram-positive).
  • Differences in assay conditions (e.g., MIC vs. time-kill kinetics).
  • Resolution via standardized CLSI protocols and comparative SAR studies focusing on substituent effects .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with targets like kinases or GPCRs. Key steps include:

  • Protonation state assignment at physiological pH (e.g., nitro group remains neutral).
  • Free energy perturbation (FEP) calculations to quantify binding affinity changes upon structural modifications .

Methodological Recommendations

  • Synthesis : Prioritize acetonitrile for higher yields and purity.
  • Characterization : Use 1^1H-15^15N HMBC NMR to confirm the thiomorpholine-nitrogen environment.
  • Biological Assays : Include cytotoxicity profiling (e.g., HepG2 cells) to differentiate specific activity from general toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.